molecular formula C15H20O2 B1198728 Mansonone A CAS No. 7715-94-8

Mansonone A

Cat. No.: B1198728
CAS No.: 7715-94-8
M. Wt: 232.32 g/mol
InChI Key: DXGOWNAYXJKDFJ-UHFFFAOYSA-N
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Description

Mansonone G (MG) is the most abundant compound in this plant and exhibits diverse pharmacological properties, including antiestrogenic, antimicrobial, and anticancer activities . Its molecular structure (C₁₅H₁₄O₃) features a tricyclic naphthoquinone scaffold, which is critical for its bioactivity. MG has been studied for its ability to competitively bind estrogen receptors (ERs), suppress ER-positive breast cancer growth, and disrupt bacterial membranes . Derivatives like ethoxy mansonone G (EMG) and butoxy mansonone G have been synthesized to enhance potency and target specificity .

Properties

CAS No.

7715-94-8

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

3,8-dimethyl-5-propan-2-yl-5,6,7,8-tetrahydronaphthalene-1,2-dione

InChI

InChI=1S/C15H20O2/c1-8(2)11-6-5-9(3)13-12(11)7-10(4)14(16)15(13)17/h7-9,11H,5-6H2,1-4H3

InChI Key

DXGOWNAYXJKDFJ-UHFFFAOYSA-N

SMILES

CC1CCC(C2=C1C(=O)C(=O)C(=C2)C)C(C)C

Canonical SMILES

CC1CCC(C2=C1C(=O)C(=O)C(=C2)C)C(C)C

Other CAS No.

7715-94-8

Synonyms

mansonone A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The Mansonone family includes over 20 structurally related sesquiterpenoid quinones. Below is a detailed comparison of Mansonone G with its analogs (Mansonone E, F, and key derivatives), based on biological activity, mechanisms, and structural features:

Table 1: Structural and Functional Comparison of Mansonones

Compound Key Structural Features Biological Activities Mechanisms of Action References
Mansonone G Tricyclic 1,2-naphthoquinone; hydroxyl group at C6 - Anticancer (ER+ breast, NSCLC, colorectal cancer)
- Antibacterial (Gram+ bacteria)
- Antiestrogenic effects
- ERα antagonism
- Membrane permeabilization in bacteria
- STAT3/Akt inhibition
Mansonone F Oxaphenalene skeleton; ortho-naphthoquinone moiety - Anti-MRSA
- Antitumor (cervical, lung, and colon cancers)
- Superoxide radical generation
- Inhibition of FAK signaling
- Cell wall/DNA disruption (analog IG1)
Mansonone E Decalin-fused naphthoquinone; halogen substituents at C9 - Topoisomerase II inhibition
- Cytotoxicity against leukemia and lung cancer
- Catalytic inhibition of Topo II-mediated DNA relaxation
EMG Ethoxy side chain at C6 of Mansonone G - ER+ and endocrine-resistant breast cancer suppression
- Antioxidant activity
- Downregulation of ERα and endocrine-resistant genes (e.g., HER2)
Butoxy MG Butoxy group at C6 of Mansonone G - NSCLC growth inhibition - STAT3 and Akt pathway suppression
MG7 (Allyl ether) Allyl ether at C6 of Mansonone G - Colorectal cancer apoptosis - FAK/p-FAK downregulation
- Pro-apoptotic gene activation
IG1 (Mansonone F analog) C9-modified oxaphenalene - Anti-MRSA
- Broad-spectrum antibacterial activity
- Cell wall synthesis impairment
- DNA replication interference

Key Findings :

Anticancer Activity: Mansonone G and EMG target ERα in breast cancer, reducing tumor growth and overcoming endocrine resistance . Mansonone F derivatives (e.g., IG1) inhibit FAK signaling in cervical cancer, reducing metastasis by 60–80% at 10 µM . Mansonone E derivatives (e.g., MSN8C) act as catalytic Topo II inhibitors, showing IC₅₀ values of 0.8–2.1 µM against leukemia cells .

Antimicrobial Activity: Mansonone G disrupts bacterial membranes in E. coli and B. subtilis within 10 minutes (13-fold increase in SYTOX Green uptake) . Mansonone F analogs like IG1 exhibit MIC values of 1–4 µg/mL against MRSA, outperforming vancomycin in some strains .

Structural-Activity Relationships (SAR): C6 modifications (e.g., ethoxy, butoxy, allyl groups) in Mansonone G enhance anticancer potency by improving ER binding and solubility . C9 halogenation in Mansonone E derivatives increases Topo II inhibition by 30–50% compared to the parent compound . The oxaphenalene skeleton in Mansonone F is essential for anti-MRSA activity; removal reduces efficacy by >90% .

Q & A

Q. What experimental models are used to evaluate Mansonone A's antibacterial efficacy?

Researchers typically use bacterial cytological profiling (BCP) in Gram-positive (e.g., S. aureus, B. subtilis) and LPS-defective Gram-negative strains (e.g., E. coli lptD4213) to assess membrane permeabilization. SYTOX Green staining quantifies membrane integrity loss, while FM4-64 visualizes cell boundaries. MIC assays determine inhibitory concentrations across strains .

Q. How is this compound synthesized, and what modifications enhance bioactivity?

this compound derivatives are synthesized via etherification or alkylation, often using Williamson reactions under high-temperature conditions (e.g., 100°C in DMF). Modifications at hydroxyl groups improve activity: for example, introducing alkyl chains enhances membrane interaction, as seen in derivatives with MICs lower than the parent compound .

Q. What statistical methods validate this compound's antibacterial effects?

Two-tailed Student’s t-tests compare SYTOX Green intensities between treated and untreated cells, with sample sizes of 45–100 individual cells per condition. Data normalization (e.g., to untreated controls) and error bars (STDEV) ensure reproducibility .

Advanced Research Questions

Q. How do researchers design experiments to assess membrane disruption kinetics?

Time-course experiments (10–120 minutes) track SYTOX Green influx using fluorescence microscopy. Parallel DAPI staining confirms nucleoid integrity, while FM4-64 validates cell morphology. Data are analyzed per time point to distinguish rapid vs. delayed permeabilization .

Q. What methodological challenges arise when comparing this compound derivatives?

Contradictions in derivative efficacy (e.g., higher activity in S. aureus but not Gram-negative strains) require controlled synthesis (e.g., avoiding side reactions like coupling products) and standardized MIC assays. Structural characterization (NMR, HPLC) ensures derivative purity .

Q. How do researchers address bioactivity discrepancies between this compound and analogs?

Comparative BCP and MIC assays under identical conditions isolate structural determinants of activity. For example, ether-linked derivatives in Mansonone G show improved efficacy due to enhanced membrane interaction, while ester derivatives may lack stability .

Q. What protocols ensure reproducibility in bacterial cytological profiling?

Standardized dye concentrations (e.g., 1 μM SYTOX Green), fixed incubation times, and automated image analysis (e.g., ZEISS LSM systems) minimize variability. Negative controls (DMSO-treated cells) and blinded scoring reduce bias .

Data Analysis & Contradiction Management

Q. How are SYTOX Green intensity thresholds determined in membrane studies?

Thresholds are set at 3× the mean intensity of untreated controls. Cells exceeding this are classified as "permeabilized." This cutoff balances sensitivity and specificity, validated via receiver-operating-characteristic (ROC) curves in pilot studies .

Q. Why do some derivatives exhibit strain-specific activity despite structural similarity?

Gram-negative outer membrane composition (e.g., LPS) limits compound uptake. Derivatives with increased hydrophobicity may penetrate LPS-defective E. coli but fail in wild-type strains. Lipophilicity logP values and molecular dynamics simulations help predict uptake barriers .

Methodological Best Practices

  • Synthesis Optimization: Use forcing conditions (e.g., 100°C in DMF) for higher etherification yields (57–96%) and shorter reaction times (5–30 minutes) .
  • BCP Validation: Include wild-type strains (e.g., B. subtilis PY79) to confirm mechanisms are not artifact-dependent .
  • Data Transparency: Publish minimal raw datasets (e.g., SYTOX intensities per cell) and statistical codes to facilitate replication .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mansonone A
Reactant of Route 2
Mansonone A

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